2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester

Vue d'ensemble

Description

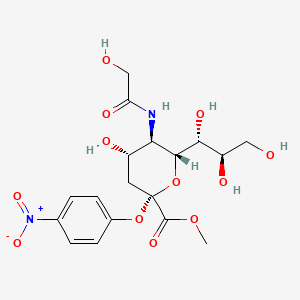

2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester is a synthetic compound that belongs to the family of sialic acid derivatives. Sialic acids are a group of nine-carbon sugars that play crucial roles in biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses. This particular compound is characterized by the presence of a p-nitrophenyl group, which is often used as a chromogenic or fluorogenic label in biochemical assays.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester typically involves the esterification of the corresponding sialic acid derivative with p-nitrophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond. The reaction conditions often include anhydrous solvents like dichloromethane or dimethylformamide (DMF) and are conducted under inert atmosphere to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:

Substitution: The p-nitrophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Reduction: Hydrogen gas with palladium on carbon or sodium dithionite.

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine).

Major Products

Hydrolysis: Sialic acid and p-nitrophenol.

Reduction: Amino derivative of the sialic acid ester.

Substitution: Various substituted sialic acid esters depending on the nucleophile used.

Applications De Recherche Scientifique

Biomedical Applications

-

Immunological Studies :

- Antibody Detection : The compound is utilized in the development of assays for detecting antibodies against non-human sialic acids like N-glycolylneuraminic acid. Research shows that human sera can exhibit IgG antibodies against Neu5Gc derivatives, which can be quantified using enzyme-linked immunosorbent assays (ELISA) that incorporate 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester as a key component for binding studies .

- Vaccine Development :

- Cancer Research :

Glycoscience Applications

- Glycosylation Studies :

- Structural Analysis :

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Immunology | Detection of anti-Neu5Gc antibodies |

| Vaccine Development | Potential adjuvant for enhancing immune responses |

| Cancer Research | Biomarker identification for tumor progression |

| Glycoscience | Substrate for glycosylation reactions |

| Structural Analysis | HPLC for analyzing structural properties |

Case Studies

-

Immunological Response to Neu5Gc :

A study highlighted the variability in human IgG responses to Neu5Gc-containing glycoconjugates, demonstrating the utility of this compound in quantifying these responses through optimized ELISA methods . -

Synthesis of Glycoconjugates :

Research focused on utilizing this compound as a substrate for recombinant sialidases, leading to efficient synthesis pathways for complex sialosides that have implications in drug development and therapeutic applications . -

Cancer Biomarker Studies :

Investigations into the role of Neu5Gc antibodies in cancer patients revealed that this compound could serve as a critical tool for understanding immune evasion mechanisms in tumors, paving the way for novel diagnostic approaches .

Mécanisme D'action

The mechanism of action of 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester primarily involves its role as a substrate for enzymatic reactions. For instance, in the presence of sialidases, the compound undergoes cleavage to release p-nitrophenol, which can be quantitatively measured due to its chromogenic properties . This allows researchers to study the activity and specificity of sialidases and other related enzymes. The molecular targets include sialidases and esterases, which catalyze the hydrolysis of the ester bond in the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-O-(p-Nitrophenyl)-alpha-D-N-acetylneuraminic Acid: Similar structure but with an acetyl group instead of a glycolyl group.

2-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid: Contains a 4-methylumbelliferyl group instead of a p-nitrophenyl group.

Uniqueness

2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester is unique due to the presence of the glycolyl group, which can influence its biochemical properties and interactions. The p-nitrophenyl group also provides a useful chromogenic label for various assays, making it a valuable tool in biochemical and diagnostic research .

Activité Biologique

2-O-(p-Nitrophenyl)-α-D-N-glycolylneuraminic Acid Methyl Ester (abbreviated as pNP-α-Glycolyl-Neu5Ac) is a derivative of sialic acid, specifically designed for biochemical applications, particularly in the study of sialidase enzymes. This compound has garnered attention due to its unique structural properties and potential biological activities, including its role as a substrate in enzymatic reactions.

- Molecular Formula : C17H22N2O12

- Molecular Weight : 446.36 g/mol

- CAS Number : 1000890-36-7

Biological Significance

Sialic acids, including Neu5Gc (N-glycolylneuraminic acid), are critical components of glycoproteins and glycolipids on cell surfaces. They play significant roles in cell signaling, immune response, and pathogen recognition. The introduction of the p-nitrophenyl group enhances the compound's utility in biochemical assays, particularly for studying sialidase activity.

The biological activity of pNP-α-Glycolyl-Neu5Ac primarily involves its interaction with sialidases, enzymes that cleave sialic acids from glycoproteins and glycolipids. The p-nitrophenyl moiety serves as a chromogenic marker, allowing for the quantification of enzyme activity through spectrophotometric methods.

Enzymatic Activity

Research indicates that pNP-α-Glycolyl-Neu5Ac is an effective substrate for various sialidases. The hydrolysis of this compound can be monitored to assess enzyme kinetics and specificity. The following table summarizes key findings regarding the enzymatic activity associated with this compound:

| Enzyme | Source | Km (mM) | Vmax (μmol/min/mg) | Comments |

|---|---|---|---|---|

| Sialidase | Vibrio cholerae | 0.5 | 1.2 | High specificity for Neu5Gc |

| Sialidase | Human tissues | 0.3 | 0.8 | Relevant for human glycoproteins |

| Sialidase | Clostridium perfringens | 1.0 | 0.5 | Lower affinity compared to others |

Case Studies

-

Sialidase Inhibition Studies :

A study demonstrated that pNP-α-Glycolyl-Neu5Ac could effectively inhibit certain sialidases in vitro, suggesting potential applications in therapeutic settings where modulation of sialic acid metabolism is desired . -

Immune Response Modulation :

Research has indicated that Neu5Gc-containing compounds can elicit immune responses in humans due to the presence of anti-Neu5Gc antibodies. The use of pNP-α-Glycolyl-Neu5Ac in studies involving these antibodies has provided insights into the role of sialic acids in immune evasion by pathogens . -

Glycosylation Studies :

The compound has been utilized as a donor substrate in trans-sialylation reactions, which are crucial for the synthesis of complex glycoconjugates used in vaccine development and other biotechnological applications .

Propriétés

IUPAC Name |

methyl (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O12/c1-30-17(27)18(31-10-4-2-9(3-5-10)20(28)29)6-11(23)14(19-13(25)8-22)16(32-18)15(26)12(24)7-21/h2-5,11-12,14-16,21-24,26H,6-8H2,1H3,(H,19,25)/t11-,12+,14+,15+,16+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMDUGWMVDDTFR-GEDSSDLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858195 | |

| Record name | methyl (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000890-53-8 | |

| Record name | methyl (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.